molecular formula C13H11ClN2O4S B15257985 Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate

Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate

Cat. No.: B15257985
M. Wt: 326.76 g/mol
InChI Key: GAWPKNQRTGNAGP-UHFFFAOYSA-N
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Description

Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate is a chemical compound with the molecular formula C13H11ClN2O4S It is a derivative of pyridine and carbamate, featuring a chlorosulfonyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate typically involves the reaction of benzyl carbamate with 5-(chlorosulfonyl)pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.

Comparison with Similar Compounds

  • Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate
  • Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate
  • Benzyl N-(chlorosulfonyl)carbamate

Comparison: Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate is unique due to the specific position of the chlorosulfonyl group on the pyridine ring. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

benzyl N-(5-chlorosulfonylpyridin-3-yl)carbamate

InChI

InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-6-11(7-15-8-12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

GAWPKNQRTGNAGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)S(=O)(=O)Cl

Origin of Product

United States

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